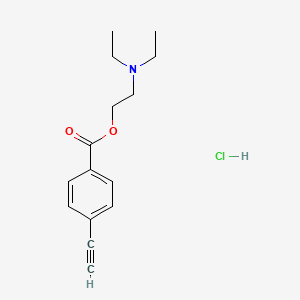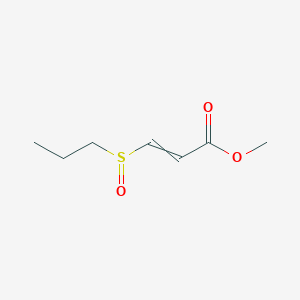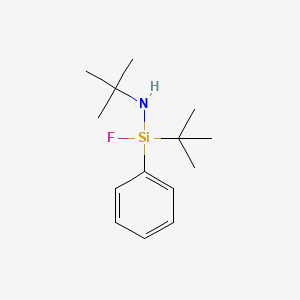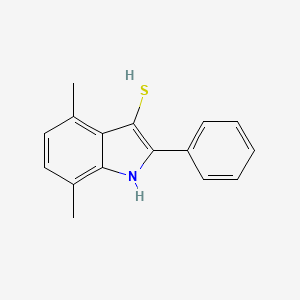![molecular formula C9H9ClN4S B14526901 (E)-[5-(4-chlorophenyl)-3,6-dihydro-1,3,4-thiadiazin-2-ylidene]hydrazine](/img/structure/B14526901.png)
(E)-[5-(4-chlorophenyl)-3,6-dihydro-1,3,4-thiadiazin-2-ylidene]hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-[5-(4-chlorophenyl)-3,6-dihydro-1,3,4-thiadiazin-2-ylidene]hydrazine is a heterocyclic compound containing a thiadiazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-[5-(4-chlorophenyl)-3,6-dihydro-1,3,4-thiadiazin-2-ylidene]hydrazine typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide under acidic conditions to form the intermediate 4-chlorophenylthiosemicarbazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired thiadiazine compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-[5-(4-chlorophenyl)-3,6-dihydro-1,3,4-thiadiazin-2-ylidene]hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazine ring to a dihydrothiadiazine.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiadiazine derivatives.
Substitution: Various substituted thiadiazine derivatives depending on the electrophile used.
Scientific Research Applications
(E)-[5-(4-chlorophenyl)-3,6-dihydro-1,3,4-thiadiazin-2-ylidene]hydrazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent due to its biological activity.
Mechanism of Action
The mechanism of action of (E)-[5-(4-chlorophenyl)-3,6-dihydro-1,3,4-thiadiazin-2-ylidene]hydrazine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Compounds containing a thiazole ring, such as thiamine (Vitamin B1), which have diverse biological activities.
Oxadiazoles: Compounds with an oxadiazole ring, known for their antimicrobial and anticancer properties.
Uniqueness
(E)-[5-(4-chlorophenyl)-3,6-dihydro-1,3,4-thiadiazin-2-ylidene]hydrazine is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H9ClN4S |
|---|---|
Molecular Weight |
240.71 g/mol |
IUPAC Name |
(E)-[5-(4-chlorophenyl)-3,6-dihydro-1,3,4-thiadiazin-2-ylidene]hydrazine |
InChI |
InChI=1S/C9H9ClN4S/c10-7-3-1-6(2-4-7)8-5-15-9(12-11)14-13-8/h1-4H,5,11H2,(H,12,14) |
InChI Key |
FSEHPTFDLYIVCT-UHFFFAOYSA-N |
Isomeric SMILES |
C1C(=NN/C(=N\N)/S1)C2=CC=C(C=C2)Cl |
Canonical SMILES |
C1C(=NNC(=NN)S1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S)-1-Methyl-6-methylidenebicyclo[2.2.1]hept-2-ene](/img/structure/B14526819.png)









![4,5-Diethyl-1,2,3-triphenyl-3H-cyclopenta[a]naphthalene](/img/structure/B14526891.png)



